molecular formula C7H14Cl2N4 B13456555 2-(1H-pyrazol-3-yl)piperazine dihydrochloride

2-(1H-pyrazol-3-yl)piperazine dihydrochloride

Cat. No.: B13456555
M. Wt: 225.12 g/mol
InChI Key: YNFJTPDGCKYFED-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-3-yl)piperazine dihydrochloride is a nitrogen-containing heterocyclic compound. It features a pyrazole ring fused with a piperazine moiety, making it a versatile scaffold in medicinal chemistry. This compound is known for its potential biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-3-yl)piperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines under the action of N-nucleophiles . Another method includes the Rh(III)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, ensuring high yield and purity through optimized reaction conditions and purification techniques.

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-3-yl)piperazine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. It acts as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it has been shown to inhibit the reuptake of serotonin, dopamine, and norepinephrine, influencing neurotransmitter levels in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-pyrazol-3-yl)piperazine dihydrochloride is unique due to its specific combination of a pyrazole ring and a piperazine moiety, which imparts distinct biological activities and chemical reactivity. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C7H14Cl2N4

Molecular Weight

225.12 g/mol

IUPAC Name

2-(1H-pyrazol-5-yl)piperazine;dihydrochloride

InChI

InChI=1S/C7H12N4.2ClH/c1-2-10-11-6(1)7-5-8-3-4-9-7;;/h1-2,7-9H,3-5H2,(H,10,11);2*1H

InChI Key

YNFJTPDGCKYFED-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CN1)C2=CC=NN2.Cl.Cl

Origin of Product

United States

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